molecular formula C12H19N2O2+ B14206429 N,N,N-Trimethyl-2-{[(pyridin-3-yl)acetyl]oxy}ethan-1-aminium CAS No. 835651-48-4

N,N,N-Trimethyl-2-{[(pyridin-3-yl)acetyl]oxy}ethan-1-aminium

Cat. No.: B14206429
CAS No.: 835651-48-4
M. Wt: 223.29 g/mol
InChI Key: FEIVMIKVJRIKGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,N-Trimethyl-2-{[(pyridin-3-yl)acetyl]oxy}ethan-1-aminium is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom, and an aminium group, which is a positively charged nitrogen atom bonded to three methyl groups. The presence of these functional groups makes this compound interesting for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Trimethyl-2-{[(pyridin-3-yl)acetyl]oxy}ethan-1-aminium typically involves the reaction of pyridin-3-yl acetic acid with trimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as toluene or ethyl acetate and catalysts like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N,N,N-Trimethyl-2-{[(pyridin-3-yl)acetyl]oxy}ethan-1-aminium can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like TBHP.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: TBHP in toluene or ethyl acetate.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Various nucleophiles in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce the corresponding amine.

Scientific Research Applications

N,N,N-Trimethyl-2-{[(pyridin-3-yl)acetyl]oxy}ethan-1-aminium has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N,N-Trimethyl-2-{[(pyridin-3-yl)acetyl]oxy}ethan-1-aminium involves its interaction with specific molecular targets. The pyridine ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The aminium group can enhance the compound’s solubility and facilitate its transport across cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N,N-Trimethyl-2-{[(pyridin-3-yl)acetyl]oxy}ethan-1-aminium is unique due to its combination of a pyridine ring and an aminium group, which imparts distinct chemical and biological properties

Properties

CAS No.

835651-48-4

Molecular Formula

C12H19N2O2+

Molecular Weight

223.29 g/mol

IUPAC Name

trimethyl-[2-(2-pyridin-3-ylacetyl)oxyethyl]azanium

InChI

InChI=1S/C12H19N2O2/c1-14(2,3)7-8-16-12(15)9-11-5-4-6-13-10-11/h4-6,10H,7-9H2,1-3H3/q+1

InChI Key

FEIVMIKVJRIKGW-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CCOC(=O)CC1=CN=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.